molecular formula C21H42O5 B12729577 Glycerol (2-(12-hydroxystearate)) CAS No. 872803-98-0

Glycerol (2-(12-hydroxystearate))

Cat. No.: B12729577
CAS No.: 872803-98-0
M. Wt: 374.6 g/mol
InChI Key: MCFVIIRWMQHVIQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Glycerol (2-(12-hydroxystearate)) is typically synthesized through the esterification of glycerol with 12-hydroxystearic acid. The reaction involves heating glycerol and 12-hydroxystearic acid in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions . The reaction is usually carried out at temperatures ranging from 100°C to 150°C, and the water formed during the reaction is continuously removed to drive the reaction to completion .

Industrial Production Methods

In industrial settings, the production of glycerol (2-(12-hydroxystearate)) involves similar esterification processes but on a larger scale. The reaction is typically conducted in large reactors with efficient mixing and temperature control. The use of continuous removal of water and the application of vacuum can enhance the yield and purity of the product . Additionally, the final product is often purified through distillation or recrystallization to achieve the desired quality for commercial use .

Chemical Reactions Analysis

Types of Reactions

Glycerol (2-(12-hydroxystearate)) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of primary or secondary alcohols.

    Substitution: Formation of ethers or amines.

Scientific Research Applications

Glycerol (2-(12-hydroxystearate)) has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of glycerol (2-(12-hydroxystearate)) primarily involves its ability to interact with lipid bilayers and enhance the stability of emulsions. The hydroxyl groups in the compound form hydrogen bonds with water molecules, while the hydrophobic stearate chain interacts with lipid molecules. This dual interaction helps to stabilize emulsions and improve the texture and consistency of formulations .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Glycerol (2-(12-hydroxystearate)) is unique due to the presence of the hydroxyl group on the stearate chain, which enhances its emulsifying and stabilizing properties compared to other glycerol esters. This makes it particularly effective in formulations requiring both hydrophilic and lipophilic interactions .

Properties

CAS No.

872803-98-0

Molecular Formula

C21H42O5

Molecular Weight

374.6 g/mol

IUPAC Name

1,3-dihydroxypropan-2-yl 12-hydroxyoctadecanoate

InChI

InChI=1S/C21H42O5/c1-2-3-4-11-14-19(24)15-12-9-7-5-6-8-10-13-16-21(25)26-20(17-22)18-23/h19-20,22-24H,2-18H2,1H3

InChI Key

MCFVIIRWMQHVIQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(CCCCCCCCCCC(=O)OC(CO)CO)O

Origin of Product

United States

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